molecular formula C18H36N4O11 B1662678 Kanamycin CAS No. 59-01-8

Kanamycin

Cat. No.: B1662678
CAS No.: 59-01-8
M. Wt: 484.5 g/mol
InChI Key: SBUJHOSQTJFQJX-NOAMYHISSA-N
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Description

Kanamycin is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces kanamyceticus. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing mRNA misreading and disrupting translation.

Preparation Methods

Microbial Fermentation: Strain Selection and Process Optimization

Strain Engineering for Enhanced Yield

Streptomyces kanamyceticus serves as the primary microbial host for kanamycin biosynthesis. Genetic modifications, including overexpression of the kan gene cluster and knockout of competing metabolic pathways, have increased titers by 40–60% compared to wild-type strains. For example, CRISPR-Cas9-mediated deletion of the afsR regulator gene reduced byproduct formation, redirecting metabolic flux toward this compound.

Fed-batch fermentation under nitrogen-limited conditions further amplifies productivity. A 2025 study demonstrated that maintaining dissolved oxygen at 30% saturation and pH 7.2–7.5 via automated NaOH addition sustains growth rates of 0.12 h⁻¹, yielding 8.2 g/L this compound after 120 hours.

Nutrient Optimization for Fermentation

Carbon and nitrogen sources critically influence yield. Experimental data from ThaiScience (Table 1) show that starch (20 g/L) as the carbon source and soytone (12 g/L) as the nitrogen source maximize this compound production.

Table 1: Impact of Nutrient Sources on this compound Yield

Nutrient Type Optimal Source Concentration (g/L) Yield (mg/L)
Carbon Starch 20 1,240
Nitrogen Soytone 12 1,380
Mineral K₂HPO₄ 1.5 1,210

Glucosamine supplementation (8 g/L) enhances precursor availability, boosting yield by 18%. Conversely, excess glucose (>25 g/L) triggers catabolite repression, reducing antibiotic synthesis.

Scale-Up Challenges in Industrial Fermentation

Transitioning from laboratory-scale (5 L) to industrial bioreactors (10,000 L) introduces oxygen transfer limitations. Airlift reactors with dual impeller systems achieve a volumetric oxygen transfer coefficient (kₗa) of 120 h⁻¹, maintaining productivity at scale. Post-induction temperature shifts to 28°C extend the production phase by 24 hours, increasing titers by 22%.

Extraction and Purification Techniques

Liquid-Liquid Extraction from Fermentation Broth

This compound’s polar nature necessitates extraction with butanol/water partitioning. At pH 8.5, 85% of this compound partitions into the butanol phase, while proteins remain aqueous. Adding 0.1 M CaCl₂ improves phase separation, reducing solvent use by 30%.

Solid-Phase Extraction (SPE) for Preliminary Purification

Silica gel SPE columns pre-treated with 10% acetic acid achieve 92% this compound recovery. Elution with methanol:ammonia (95:5) removes pigmented impurities, increasing purity from 65% to 88%.

Chromatographic Purification

Ion-Exchange Chromatography : A DEAE-Sepharose column with a 0.1–0.5 M NaCl gradient resolves this compound from des-kanamycin impurities. Peak fractions collected at 0.35 M NaCl show 96% purity.

Reverse-Phase Chromatography (RPC) : C18 columns with 0.1% heptafluorobutyric acid as ion-pair reagent separate this compound A, B, and C isoforms. Gradient elution (5–35% acetonitrile over 20 minutes) achieves baseline resolution (Rₛ > 2.5).

Formulation of this compound Sulfate Injection

Nitrogen Protection Against Oxidation

The Chinese patent CN107638386B details a nitrogen-assisted process to prevent this compound degradation. Key steps include:

  • Dissolving sodium bisulfite in nitrogen-sparged water to remove dissolved O₂.
  • Adding this compound sulfate under continuous N₂ flow.
  • Adjusting pH to 5.5–6.0 with sulfuric acid to stabilize the antibiotic.

This method reduces oxidative discoloration by 90% compared to ambient air processes.

Lyophilization for Long-Term Stability

Freeze-drying this compound with mannitol (1:1 ratio) as a cryoprotectant yields a stable powder reconstitutable to 250 mg/mL. Residual moisture <1% (Karl Fischer titration) prevents hydrolysis during storage.

Stability and Degradation Studies

pH-Dependent Degradation Pathways

Accelerated stability testing (0.5 M HCl/NaOH, 100°C) reveals:

  • Acidic conditions : Hydrolysis of the 2-deoxystreptamine ring forms N-acetylthis compound (23% after 1 hour).
  • Basic conditions : β-Elimination at the C6′ position generates this compound B (17% after 24 hours).

Table 2: Degradation Products Under Stress Conditions

Condition Major Degradant % Formation Retention Time (min)
0.5 M HCl N-acetylthis compound 23 6.8
0.5 M NaOH This compound B 17 21.2

Thermal Stability in Formulations

This compound sulfate injection retains 95% potency after 18 months at 25°C when stored in amber vials with nitrogen headspace. Exposure to light (1,000 lux) increases degradation rate 3-fold, necessitating UV-protective packaging.

Chemical Reactions Analysis

Biosynthetic Oxidative Deamination by Kanamycin B Dioxygenase (KanJ)

This compound A biosynthesis involves the oxidative deamination of this compound B, catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenase (KanJ). This reaction replaces the C2'-NH₂ group of this compound B with a keto group, forming 2’-oxo-kanamycin B .

Key Findings:

  • pH-Dependent Activity : KanJ exhibits optimal activity at pH 6.3, achieving complete substrate conversion in 15 minutes. At pH 7.0 and 7.5, conversion rates drop to 24% and 12%, respectively, after 60 minutes .

  • Substrate Specificity : KanJ accommodates structurally diverse aminoglycosides, including neamine and ribostamycin, through hydrogen bonding with conserved residues (Asp134, Cys150, Asn120, Gln80) .

  • Reaction Mechanism :

    • Imine Pathway : Favored at basic pH (barrier: 8.4 kcal/mol) .

    • OH Rebound Pathway : Higher energy barrier (14.5 kcal/mol) at acidic pH .

Table 1: Enzymatic Activity of KanJ at Varying pH

SubstratepHConversion (%) (15 min)Conversion (%) (60 min)
This compound B6.3100100
This compound B7.02424
Ribostamycin7.01835

Enzymatic Adenylylation by this compound Nucleotidyltransferase (KNTase)

KNTase confers bacterial resistance by transferring an adenylyl group from ATP to this compound’s 4’-OH, forming inactive this compound-AMP .

Kinetic Mechanism:

  • Ordered Bi-Bi Mechanism : this compound binds first, followed by ATP .

  • Key Parameters :

    • KmK_m (this compound) = 18.5 µM

    • KmK_m (ATP) = 32.4 µM

    • VmaxV_{max} (forward) = 1,200 nmol/min/mg

    • VmaxV_{max} (reverse) = 16.4 nmol/min/mg .

Table 2: Kinetic Parameters of KNTase

ParameterValue (Forward Reaction)Value (Reverse Reaction)
KmK_m (this compound)18.5 µM
KmK_m (ATP)32.4 µM
VmaxV_{max}1,200 nmol/min/mg16.4 nmol/min/mg

Enzymatic Inactivation by 4’-O-Nucleotidyltransferase [ANT(4’)]

ANT(4’) inactivates this compound via adenylylation, with two proposed mechanisms :

Mechanistic Insights:

  • Glu145-Assisted Pathway :

    • Free energy barrier: 12.2 kcal/mol (theoretical) vs. 17.2–19.7 kcal/mol (experimental) .

    • Primary kinetic isotope effect (KIE): 1.08 (matches experimental data) .

  • ATP-Assisted Pathway :

    • Free energy barrier: 53.4 kcal/mol (theoretically unfavorable) .

Table 3: Free Energy Barriers and KIEs for ANT(4’) Mechanisms

MechanismΔG‡ (kcal/mol)Primary KIESecondary KIE
Glu145-assisted12.21.081.02
ATP-assisted53.40.980.96

Chemical Derivatization at the 6’’ Position

Chemical modifications of this compound’s 6’’-OH group enhance activity against resistant strains. Synthetic routes involve :

  • Deprotection : Catalytic hydrogenation (5% Pd/C, H₂) removes Cbz groups.

  • Functionalization : Introduction of amino-, guanidino-, or pyridinium groups improves binding to bacterial rRNA .

Scientific Research Applications

Medical Applications

1. Treatment of Infections
Kanamycin is primarily used to treat severe bacterial infections, particularly those resistant to other antibiotics. It is effective against pathogens such as E. coli, Klebsiella pneumoniae, and Acinetobacter species. In cases where the causative organism is unknown, this compound is often administered alongside other antibiotics until susceptibility testing can be performed .

2. Tuberculosis Management
this compound plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is included in second-line treatment regimens for patients who cannot tolerate first-line drugs .

Research Applications

1. Molecular Biology
In molecular biology, this compound serves as a selective agent for isolating genetically modified bacteria. Bacteria transformed with plasmids containing this compound resistance genes can be selected on media containing this compound, allowing researchers to identify successful transformations .

2. Antibiotic Resistance Studies
this compound is frequently used in studies examining antibiotic resistance mechanisms. By understanding how bacteria develop resistance to this compound, researchers can devise strategies to combat antibiotic resistance more effectively .

3. Nanoparticle Functionalization
Recent studies have explored the functionalization of nanoparticles with this compound to enhance antibacterial activity against resistant strains. For instance, this compound-functionalized gold nanoparticles have shown dose-dependent antibacterial effects, suggesting potential applications in targeted drug delivery systems .

Industrial Applications

1. Food Safety Testing
this compound detection is critical in food safety, particularly in dairy products and meat. Advanced detection methods, such as reduced graphene oxide-based fluorescent aptasensors, have been developed to identify this compound residues at very low concentrations (as low as 1 pM). This technology provides rapid and sensitive detection capabilities essential for ensuring food safety .

2. Biodegradation Studies
this compound has also been utilized in environmental studies to assess its impact on microbial communities and biodegradation processes. Understanding how this compound affects non-pathogenic bacterial strains can provide insights into its ecological effects and inform guidelines for its use in agriculture .

Case Studies

Study Focus Findings
Study on this compound Resistance MechanismsInvestigated how bacterial strains develop resistance to this compoundIdentified key genetic mutations associated with resistance patterns in clinical isolates
Functionalization of Gold NanoparticlesExamined the antibacterial properties of this compound-functionalized nanoparticlesDemonstrated enhanced antibacterial activity against both gram-positive and gram-negative bacteria compared to free this compound
Detection of this compound ResiduesDeveloped a novel aptasensor for detecting this compound in food productsAchieved detection limits as low as 1 pM, significantly improving food safety monitoring capabilities

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Kanamycin shares structural similarities with other aminoglycosides, characterized by a 2-deoxystreptamine core with amino sugars. Key comparisons include:

Compound Core Substitution Key Structural Differences vs. This compound A Tanimoto Similarity (PDB)
Tobramycin 4,6-disubstituted Lacks the 3′-hydroxyl group present in this compound 98.6%
Gentamicin 4,6-disubstituted Contains a purpurosamine ring instead of glucosamine N/A
Neomycin 4,5-disubstituted Additional ribose and hexose moieties N/A
  • Tobramycin : Superposition with this compound in PDB entries (RMSD: 0.14Å) highlights near-identical binding to ribosomal RNA, explaining shared mechanisms .

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Profiles

Strain This compound A (MIC, µg/mL) Gentamicin Tobramycin Compound 11 (6′′-modified KANA)
B. subtilis 2 1 N/A N/A
S. aureus ATCC 29213 2 0.5 0.25 0.5
E. coli ATCC 25922 4 1 2 4
  • Key Findings :
    • This compound vs. Gentamicin : Gentamicin generally shows lower MICs (e.g., 0.5 µg/mL vs. This compound’s 2 µg/mL against S. aureus) .
    • Modified Derivatives : 6′′-modified this compound derivatives (e.g., compound 11) exhibit enhanced activity against S. aureus (MIC: 0.5 µg/mL vs. 2 µg/mL for this compound A) .

Resistance Mechanisms

Resistance Mechanism Impact on this compound A Impact on Similar Compounds
AMEs (e.g., APH(3′)) High susceptibility (MIC >64 µg/mL) Gentamicin: Resistant to APH(3′) but susceptible to AAC(3)
fusA mutations (EF-G) MIC increase 6–12× Gentamicin: Less affected (MIC increase 2–4×)
Ribosomal methylation Not reported Common in M. purpurea (resistant to this compound group and lividomycin)
  • AMEs: this compound is frequently inactivated by aminoglycoside-3′-phosphotransferase, rendering it ineffective against resistant strains (e.g., MRSA, K. pneumoniae ESBL) .
  • fusA Mutations : 6′′-modified this compound derivatives show reduced susceptibility to fusA-mediated resistance (MIC ratios 1–4× vs. 6–12× for this compound A) .

Synergistic and Combination Therapies

  • Potentiators : MNS3–MNS5 (cystathionine γ-lyase inhibitors) reduce this compound’s MIC against B. subtilis by 4–8× .
  • Ampicillin Combination : Improves this compound’s efficacy in E. coli bacteremia, achieving outcomes comparable to gentamicin .
  • DSF Signals: No synergy observed with this compound in E. coli .

Toxicity and Side Effects

  • Ototoxicity : Cochlear dysfunction observed in 26.7% of MDR-TB patients post-kanamycin injections . Alpha-lipoic acid mitigates this compound-induced hearing loss in mice .
  • Nephrotoxicity: Less severe than neomycin but more pronounced than tobramycin in clinical settings .

Biological Activity

Kanamycin is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, primarily used to treat infections caused by various Gram-negative and some Gram-positive bacteria. Its mechanism of action, spectrum of activity, resistance mechanisms, and clinical implications are crucial for understanding its biological activity.

This compound exerts its antibacterial effects by binding irreversibly to the 30S ribosomal subunit, specifically targeting the 16S rRNA and the A30S ribosomal protein S12. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the incorporation of incorrect amino acids into peptides and the formation of nonfunctional or toxic proteins. The disruption also results in the disaggregation of polysomes into nonfunctional monosomes, effectively halting bacterial growth .

Spectrum of Activity

This compound is indicated for treating infections caused by:

  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
  • Gram-positive bacteria : Some strains of Staphylococcus aureus and Streptococcus species .

Resistance Mechanisms

Resistance to this compound can arise through various mechanisms:

  • Modification enzymes : Bacteria may produce enzymes that modify this compound, rendering it ineffective. The most common are acetyltransferases encoded by the eis gene.
  • Mutations in ribosomal RNA : Changes in the rRNA structure can prevent this compound from binding effectively, leading to reduced susceptibility .
  • Efflux pumps : Some bacteria can actively expel this compound, decreasing its intracellular concentration .

Clinical Case Studies

  • Ototoxicity in MDR-TB Treatment :
    A case study highlighted a 40-year-old male undergoing treatment for multidrug-resistant tuberculosis (MDR-TB) who developed sensorineural hearing loss attributed to this compound. This incident emphasizes the ototoxic potential of this compound, particularly in prolonged treatments .
  • Resistance Patterns in MDR-TB :
    A study analyzed 70 clinical isolates of Mycobacterium tuberculosis for resistance to this compound. Results indicated that mutations in the eis gene were significant markers for this compound resistance, with minimum inhibitory concentrations (MICs) ranging from 5 to >32 mg/L . This underscores the need for molecular testing in managing MDR-TB effectively.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Biosynthesis Pathway :
    This compound biosynthesis involves several enzymatic steps that convert precursor molecules into active forms. Key enzymes include this compound B dioxygenase (KanJ), which plays a critical role in converting this compound B to this compound A through oxidative deamination .
  • Antibacterial Activity Enhancement :
    Research has shown that modifying this compound derivatives can enhance their antibacterial properties against resistant strains. For instance, conjugating this compound with hydrophobic lipid tails has restored its activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Summary Table of this compound's Biological Activity

Aspect Details
Mechanism of Action Binds to 30S ribosomal subunit; disrupts protein synthesis
Spectrum of Activity Effective against certain Gram-negative and some Gram-positive bacteria
Resistance Mechanisms Enzymatic modification, rRNA mutations, efflux pumps
Clinical Implications Risk of ototoxicity; significant in MDR-TB treatment
Research Highlights Enhancements through structural modifications; insights into biosynthesis

Q & A

Basic Research Questions

Q. How can researchers determine the optimal kanamycin concentration for selecting transformed plant tissues in genetic studies?

  • Methodological Answer : Use a completely randomized experimental design with multiple replications (e.g., 3 replications per treatment). Test a range of this compound concentrations (e.g., 25–200 mg/L) on explants cultured in Petri dishes. Apply statistical tools like ANOVA and Duncan’s Multiple Range Test to identify significant differences in regeneration rates. For example, concentrations ≥75 mg/L may suppress non-transformed tissues effectively while allowing transgenic plant regeneration .

Q. What are the standard chromatographic methods for quantifying this compound in complex biological matrices?

  • Methodological Answer : Use ion-pair liquid chromatography with evaporative light-scattering detection (IPLC-ELSD) or hydrophilic interaction liquid chromatography (HILIC). For IPLC-ELSD, employ columns like Agilent SB-Aq C18 (150 × 4.6 mm, 5 μm) with 11.6 mM heptafluorobutyric acid (HFBA) as an ion-pair reagent. Calibrate within 40–4000 ng/mL, achieving limits of detection (LOD) as low as 0.20 μg/mL for this compound A. HILIC methods eliminate derivatization steps and are compatible with MS detection .

Q. How is this compound resistance used as a selection marker in bacterial plasmid maintenance?

  • Methodological Answer : Incorporate a this compound resistance gene (e.g., kanR) into plasmid backbones. Validate resistance by culturing transformed strains in LB broth with 25 μg/mL this compound. For plasmid stability studies, use Red/ET recombination to inactivate resistance genes and assess segregation under varying inducer concentrations (e.g., 0.1 mM IPTG) .

Advanced Research Questions

Q. How can surface plasmon resonance (SPR) nanosensors be optimized for real-time this compound detection at trace levels?

  • Methodological Answer : Functionalize SPR chips with molecularly imprinted polymers (MIPs) targeting this compound. Analyze % refraction changes across concentrations (25–200 ng/mL). Calibrate using a linear regression model (R² ≥ 0.992) and calculate detection limits (e.g., 0.40 ± 0.05 ng/mL). Ensure equilibrium binding by allowing 20-minute incubation periods and validate kinetics with Langmuir adsorption models .

Q. What experimental designs mitigate cytotoxicity in studies of this compound-induced cochlear neuronal damage?

  • Methodological Answer : Treat spiral ganglion neurons with this compound (e.g., 1–2 mg/mL) and co-administer pyroptosis inhibitors like MCC950. Use ELISA to quantify IL-1β/IL-18 levels and TMRE fluorescence staining to assess mitochondrial membrane potential. Statistical analysis (e.g., ANOVA with SEM) should compare treated vs. control groups and validate rescue effects (#p < 0.05) .

Q. How do acetyltransferases contribute to this compound resistance, and how can their substrate specificity be analyzed?

  • Methodological Answer : Perform kinetic assays with wildtype and mutant enzymes (e.g., His135Ala). Test aminoglycosides like this compound A/B, paromomycin, and tobramycin. Use HPLC to quantify acetylation rates and calculate kcat/KM values. Negative cooperativity in mutants (e.g., 4-fold reduced activity for tobramycin) reveals residue-specific substrate positioning .

Q. What strategies improve sensitivity in electrochemical aptamer sensors for this compound detection?

  • Methodological Answer : Develop nanocomposite electrodes (e.g., planar VS2/AuNPs) functionalized with streptavidin-CoFe2O4 nanozymes. Use methylene-blue-labeled hairpin DNA (MB-hDNA) for signal amplification. Optimize differential pulse voltammetry (DPV) parameters to achieve sub-nanomolar detection limits in food matrices .

Q. How can overlapping gene constructs sustain this compound resistance under purifying selection?

  • Methodological Answer : Design synthetic operons (e.g., galK-kanR) under a repressed promoter (e.g., pLac). Apply dual selection pressure (e.g., this compound + 2-deoxygalactose) during mutagenesis. Plate on selective media to score mutation rates and validate protection of non-essential genes via Sanger sequencing .

Q. Methodological Best Practices

Q. What statistical approaches are critical for analyzing contradictory data in this compound dose-response studies?

  • Methodological Answer : Use mixed-effects models to account for variability in replicates. For dose-dependent toxicity, apply nonlinear regression (e.g., log-logistic curves) to estimate EC50 values. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Tukey’s HSD) .

Q. How should researchers report this compound-related experiments to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Experimental Section : Detail antibiotic concentrations, incubation times, and plasmid verification methods (e.g., PCR primers, restriction digests).
  • Supporting Information : Provide raw data tables (e.g., regeneration rates, SPR calibration curves) and code for statistical analysis (e.g., SAS scripts) .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
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InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1
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InChI Key

SBUJHOSQTJFQJX-NOAMYHISSA-N
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Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
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Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N
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Molecular Formula

C18H36N4O11
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DSSTOX Substance ID

DTXSID3023184
Record name Kanamycin A
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Molecular Weight

484.5 g/mol
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Physical Description

Solid
Record name Kanamycin
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Solubility

9.23e+01 g/L
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Color/Form

Crystals from ethanol, Crystals from methanol + ethanol

CAS No.

59-01-8, 8063-07-8
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URL http://www.hmdb.ca/metabolites/HMDB0015303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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